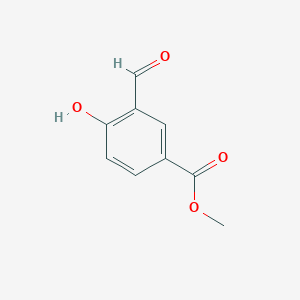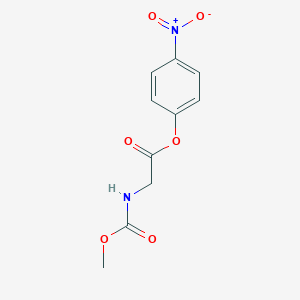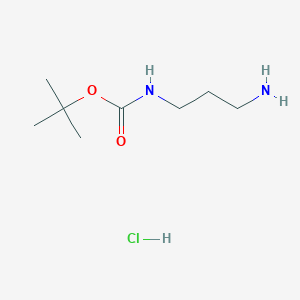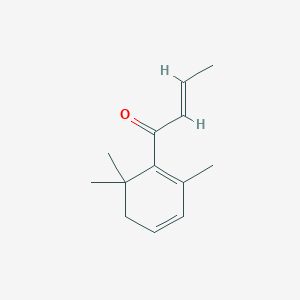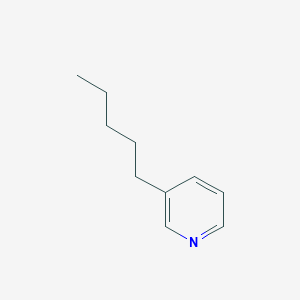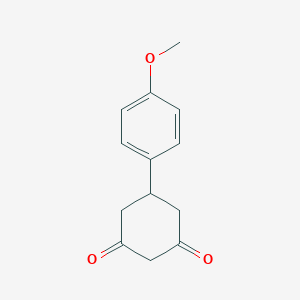![molecular formula C8H12N4O2 B157379 Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) CAS No. 139740-51-5](/img/structure/B157379.png)
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) is a chemical compound that has been widely used in scientific research. It is a derivative of triazene, which is a class of organic compounds that has been extensively studied due to its potential applications in cancer therapy. Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has shown promising results in preclinical studies as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) is not fully understood. However, it has been proposed that Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) exerts its anti-cancer activity by inducing DNA damage and apoptosis in cancer cells. Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Moreover, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has several advantages for lab experiments. It exhibits potent anti-cancer activity against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology. Moreover, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to be effective in inhibiting tumor growth in animal models of cancer, making it a promising candidate for cancer therapy. However, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has some limitations for lab experiments. It is a highly toxic compound and requires careful handling to ensure the safety of researchers. Moreover, the mechanism of action of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) is not fully understood, which limits its potential applications in cancer therapy.
Direcciones Futuras
There are several future directions for the study of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI). One direction is to further investigate the mechanism of action of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) to better understand its anti-cancer activity. Another direction is to develop safer and more effective derivatives of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) for cancer therapy. Moreover, the potential applications of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) in other fields, such as agriculture and environmental science, can also be explored.
Métodos De Síntesis
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) can be synthesized by reacting 3-(2-methoxy-3-pyridinyl)-1-methyl-1H-pyrazole-5-carboxylic acid with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. The diazonium salt is then treated with sodium azide to yield the triazene derivative, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI).
Aplicaciones Científicas De Investigación
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been extensively studied for its potential applications in cancer therapy. Preclinical studies have shown that Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Moreover, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to be effective in inhibiting tumor growth in animal models of cancer.
Propiedades
Número CAS |
139740-51-5 |
|---|---|
Nombre del producto |
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) |
Fórmula molecular |
C8H12N4O2 |
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
[[(2-methoxypyridin-3-yl)diazenyl]-methylamino]methanol |
InChI |
InChI=1S/C8H12N4O2/c1-12(6-13)11-10-7-4-3-5-9-8(7)14-2/h3-5,13H,6H2,1-2H3 |
Clave InChI |
QAJWVZJJYFVSHG-UHFFFAOYSA-N |
SMILES |
CN(CO)N=NC1=C(N=CC=C1)OC |
SMILES canónico |
CN(CO)N=NC1=C(N=CC=C1)OC |
Sinónimos |
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



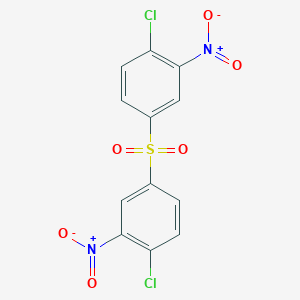
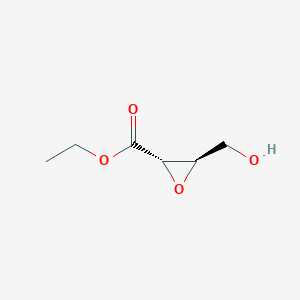
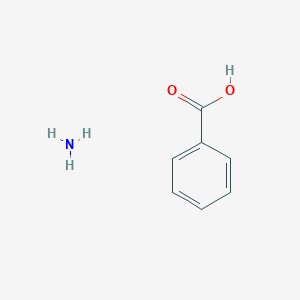

![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)
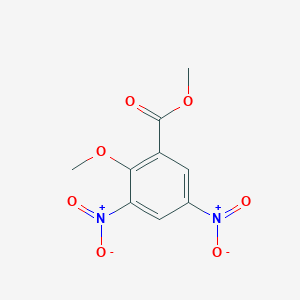
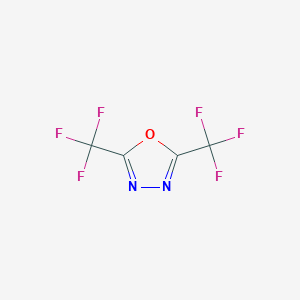
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)
